ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Salahuddin et al. (2017) synthesized derivatives of 1,3,4-oxadiazole bearing 1H-benzimidazole, which showed significant antimicrobial activity. These compounds, including variations of the ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate, were effective against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Synthesis and Structural Analysis
- Badawey et al. (1989) conducted a study on the synthesis of pyrimido[1,6-α]benzimidazole-1,3(2H,5H)-diones, using ethyl 1H-benzimidazole-2-acetate. This research contributes to the understanding of the chemical properties and potential applications of similar compounds (Badawey et al., 1989).
Novel Synthetic Routes and Derivatives
- A study by Latif et al. (2003) explored the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, starting from a related compound, ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate. This research is relevant for developing new derivatives and understanding the chemical behavior of the core structure (Latif et al., 2003).
Crystal Structure and Pharmaceutical Implications
- Research by Liu et al. (2012) on Dabigatran etexilate tetrahydrate, which shares a similar structure, provides insights into the crystal structure and potential pharmaceutical applications of these types of compounds (Liu et al., 2012).
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate” are currently unknown. The compound belongs to the benzimidazole class , which is known to exhibit potent antibacterial activities . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by binding to the active site and inhibiting the function of the target protein . The specific interactions of “this compound” with its targets would need further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets
Result of Action
Benzimidazole derivatives are known to exhibit various biological activities, including antibacterial activities . The specific effects of “this compound” would need further investigation.
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-phenylbenzimidazol-1-yl)oxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-3-23-18(22)12(2)24-21-16-11-14(19)9-10-15(16)20-17(21)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVLVVQDQVXSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.